molecular formula C6H5BrN2O B1376903 1-(5-Bromopyrimidin-4-yl)ethanone CAS No. 1245643-85-9

1-(5-Bromopyrimidin-4-yl)ethanone

Cat. No. B1376903
M. Wt: 201.02 g/mol
InChI Key: WQUHHYJBSJJZQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(5-Bromopyrimidin-4-yl)ethanone is C6H5BrN2O. It has a molecular weight of 201.02 g/mol. The structure consists of a bromopyrimidinyl group attached to an ethanone group.


Physical And Chemical Properties Analysis

1-(5-Bromopyrimidin-4-yl)ethanone is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Synthesis and Biological Activities

  • The compound 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, related to 1-(5-Bromopyrimidin-4-yl)ethanone, has been used in the synthesis of various brominated and substituted benzimidazoles. These compounds have shown significant biological activities, including immunosuppressive effects against macrophages and T-lymphocytes and cytotoxicity against various cancer cell lines (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Chemical Synthesis Processes

  • 1-(6-Bromo-pyridin-3-yl)-ethanone, a compound structurally similar to 1-(5-Bromopyrimidin-4-yl)ethanone, was synthesized using 2,5-dibromo-pyridine, demonstrating the feasibility of synthesizing bromopyridine derivatives through straightforward and mild reaction conditions (Zeng-sun Jin, 2015).

Synthesis in Pharmaceutical Development

  • In the development of voriconazole, a broad-spectrum antifungal agent, a 5-fluoro-4-pyrimidinyl derivative related to 1-(5-Bromopyrimidin-4-yl)ethanone was used. The study highlights the importance of stereochemistry in synthesizing pharmaceutical compounds (Butters et al., 2001).

Antimicrobial Studies

  • A related compound, 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, was used in synthesizing derivatives with antimicrobial activities. The presence of a chlorine substituent was found to enhance antimicrobial efficacy (Sherekar, Padole, & Kakade, 2022).

Structural Analysis and Applications

  • The study of compounds like 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, structurally related to 1-(5-Bromopyrimidin-4-yl)ethanone, has provided insights into the hydrogen-bonding patterns in enaminones, which is essential for understanding their chemical properties and potential applications (Balderson, Fernandes, Michael, & Perry, 2007).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(5-bromopyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUHHYJBSJJZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743871
Record name 1-(5-Bromopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyrimidin-4-yl)ethanone

CAS RN

1245643-85-9
Record name Ethanone, 1-(5-bromo-4-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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